5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide
Description
5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide is a synthetic organic compound. It belongs to the class of pyrazole carboxamides, which are known for their diverse biological activities. This compound is characterized by the presence of a difluoromethyl group, a hydroxycycloheptyl moiety, and a pyrazole ring, making it a molecule of interest in various fields of research.
Properties
IUPAC Name |
5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27F2N3O2/c1-12(2)10-22-14(15(18)19)13(9-21-22)16(23)20-11-17(24)7-5-3-4-6-8-17/h9,12,15,24H,3-8,10-11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYSOBDRFJTYTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C=N1)C(=O)NCC2(CCCCCC2)O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide typically involves multi-step organic reactions. The general synthetic route may include:
Formation of the Pyrazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the Difluoromethyl Group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or bromide under basic conditions.
Attachment of the Hydroxycycloheptyl Moiety: This can be done through nucleophilic substitution reactions where the hydroxycycloheptyl group is introduced to the pyrazole ring.
Formation of the Carboxamide Group: This step involves the reaction of the pyrazole derivative with isobutylamine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxycycloheptyl moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrazole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. Generally, pyrazole derivatives can interact with various molecular targets such as enzymes, receptors, and ion channels. The difluoromethyl group may enhance the compound’s binding affinity and metabolic stability, while the hydroxycycloheptyl moiety could influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 5-(trifluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide
- 5-(difluoromethyl)-N-[(1-hydroxycyclohexyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide
Uniqueness
- Difluoromethyl Group : Provides a balance between lipophilicity and metabolic stability.
- Hydroxycycloheptyl Moiety : Offers unique steric and electronic properties compared to smaller cycloalkyl groups.
- Pyrazole Ring : Known for its versatility in medicinal chemistry, providing a scaffold for various bioactive compounds.
This article provides a comprehensive overview of 5-(difluoromethyl)-N-[(1-hydroxycycloheptyl)methyl]-1-(2-methylpropyl)pyrazole-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
